molecular formula C16H24N4O4 B2444339 Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate CAS No. 1226451-16-6

Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate

Cat. No.: B2444339
CAS No.: 1226451-16-6
M. Wt: 336.392
InChI Key: BHTWXCCFYULRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a ureido group, and a methoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

methyl 4-[2-[(3-methoxyphenyl)carbamoylamino]ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-23-14-5-3-4-13(12-14)18-15(21)17-6-7-19-8-10-20(11-9-19)16(22)24-2/h3-5,12H,6-11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTWXCCFYULRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCN2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ureido Intermediate: The reaction between 3-methoxyaniline and an isocyanate derivative to form the ureido intermediate.

    Alkylation: The ureido intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl linker.

    Piperazine Ring Formation: The ethyl-linked ureido intermediate is then reacted with piperazine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The ureido group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Features

The compound contains:

  • Piperazine ring : A six-membered ring that contributes to its pharmacological properties.
  • Ureido group : Enhances solubility and biological activity.
  • Methoxyphenyl moiety : Imparts unique electronic properties.

Research indicates that Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate exhibits several biological activities:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition may have implications for pain relief and anti-inflammatory effects .
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially making it a candidate for further development in cancer therapeutics. Its mechanism may involve the modulation of signaling pathways critical for cell survival .
  • Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it has been investigated for neuroprotective applications, particularly in models of neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. The general synthetic route includes:

  • Formation of the piperazine derivative through nucleophilic substitution methods.
  • Coupling reactions with appropriate ureido precursors to form the final compound.

Synthesis Overview

StepDescription
Step 1Synthesize piperazine derivative using nucleophilic substitution.
Step 2React with ureido precursor to form desired compound.

Case Study 1: FAAH Inhibition

A study published in Pharmaceuticals highlighted the efficacy of various piperazine derivatives, including this compound, as FAAH inhibitors. The study demonstrated that these compounds could significantly reduce pain-related behaviors in animal models, suggesting their potential as analgesics .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of this compound revealed its ability to inhibit tumor growth in vitro and in vivo models. The study indicated that it induces apoptosis through caspase activation pathways, providing a foundation for future cancer therapy development .

Case Study 3: Neuroprotection

In a neuropharmacological study, this compound was shown to protect neuronal cells from oxidative stress-induced damage. This suggests its potential application in treating neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(3-(3-hydroxyphenyl)ureido)ethyl)piperazine-1-carboxylate
  • Methyl 4-(2-(3-(3-chlorophenyl)ureido)ethyl)piperazine-1-carboxylate

Uniqueness

Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.

Biological Activity

Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential therapeutic applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core, which is a common motif in many pharmacologically active compounds. Its structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Molecular Weight : 302.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to act as an antagonist at the S1P2 receptor, which is involved in various physiological processes including immune response and vascular regulation . This interaction may lead to therapeutic effects in conditions such as pulmonary diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. It has been tested against several human cancer cell lines, including:

  • Prostate Cancer (DU-145)
  • Cervical Cancer (HeLa)
  • Lung Adenocarcinoma (A549)
  • Liver Cancer (HepG2)
  • Breast Cancer (MCF-7)

In vitro assays demonstrated that the compound exhibits significant inhibitory activity against these cell lines, with IC₅₀ values indicating potent antiproliferative effects. For instance, derivatives of similar piperazine compounds have shown IC₅₀ values as low as 0.048 µM against lung cancer cells .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Research indicates that piperazine derivatives can influence neurotransmitter systems, particularly through modulation of serotonin and dopamine receptors. This could position the compound as a candidate for treating anxiety and depression-related disorders.

Study 1: Antitumor Activity Assessment

A study conducted on various synthesized piperazine derivatives, including this compound, revealed significant antitumor activity. The results indicated that these compounds induced apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase .

Cell LineIC₅₀ (µM)Mechanism of Action
DU-1450.054Induces apoptosis via caspase activation
HeLa0.048Cell cycle arrest at G2/M phase
A5490.040Inhibition of tubulin polymerization

Study 2: Neuropharmacological Evaluation

Another research effort focused on evaluating the anxiolytic properties of related compounds. The findings suggested that these piperazine derivatives could modulate anxiety-like behaviors in animal models, potentially through serotonergic pathways .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step functionalization of the piperazine core. A common approach includes:

Piperazine Ring Formation : React ethylenediamine derivatives with dihaloalkanes under basic conditions to generate the piperazine backbone .

Ureido-Ethyl Group Introduction : Couple 3-methoxyphenyl isocyanate with ethylenediamine derivatives via nucleophilic substitution. Use anhydrous dichloromethane at 0–25°C to minimize side reactions .

Methyl Esterification : React the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carboxylate group .
Optimization Tips :

  • Solvent polarity (e.g., dichloromethane/methanol mixtures) improves solubility.
  • Stoichiometric control (1:1 molar ratio of amine to isocyanate) reduces byproducts.
  • Purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Basic: What analytical techniques are essential for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identify piperazine protons (δ 2.5–3.5 ppm) and methoxy groups (δ 3.7 ppm). Aromatic protons from the 3-methoxyphenyl moiety appear at δ 6.7–7.2 ppm .
    • 13C NMR : Confirm carbonyl groups (δ 165–170 ppm) and piperazine carbons (δ 45–55 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ for C17H25N4O4: calculated 365.1824, observed 365.1827) .
  • HPLC-PDA : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time (Rt) comparisons with standards resolve co-eluting impurities .

Advanced: How can researchers design dose-response studies to evaluate target engagement in enzymatic assays?

Methodological Answer:

Enzyme Selection : Use recombinant enzymes (e.g., kinases or proteases) relevant to the compound’s hypothesized mechanism .

Dose Range : Test 8–10 concentrations (e.g., 0.1 nM–100 µM) in triplicate. Include positive controls (e.g., omecamtiv mecarbil for myosin activation) .

Data Analysis :

  • Fit sigmoidal curves to calculate IC50/EC50 using software like GraphPad Prism.
  • Assess cooperativity via Hill coefficients. A coefficient >1 suggests positive allosteric modulation .

Orthogonal Validation : Confirm results with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Advanced: How should contradictory structure-activity relationship (SAR) data be resolved for piperazine-ureido analogs?

Methodological Answer:

Assay Standardization : Replicate experiments across multiple labs using identical protocols (e.g., cell lines, buffer conditions) .

Isosteric Replacement : Substitute the methoxyphenyl group with bioisosteres (e.g., pyridinyl) to test pharmacophore flexibility .

Computational Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., voltage-gated Na+ channels). Compare with experimental IC50 values to validate models .

Meta-Analysis : Aggregate published data on analogs (e.g., tert-butyl piperazine-carboxylates) to identify conserved SAR trends .

Basic: What protocols ensure compound stability during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature: –20°C in amber vials under argon .
    • Solvent: Lyophilize and store as a solid. For solutions, use anhydrous DMSO (≤10 mM; avoid freeze-thaw cycles) .
  • Stability Monitoring :
    • Perform HPLC every 6 months to detect hydrolysis products (e.g., free piperazine).
    • Degradation <5% over 12 months under recommended conditions .

Advanced: What computational tools predict metabolic pathways and pharmacokinetic properties?

Methodological Answer:

Metabolism Prediction :

  • SwissADME : Predicts CYP450 substrates (e.g., CYP3A4-mediated demethylation of the methoxy group) .
  • Meteor Nexus : Simulates phase II glucuronidation at the ureido nitrogen .

PK Parameters :

  • LogP : Target 2–3 for blood-brain barrier penetration (calculated via XLogP3) .
  • Plasma Protein Binding : Use equilibrium dialysis to validate in silico predictions (e.g., >90% binding suggests high tissue retention) .

Advanced: How are trace impurities quantified, and what thresholds are acceptable?

Methodological Answer:

  • Impurity Profiling :
    • UPLC-MS/MS : Employ a HILIC column (2.7 µm, 100 Å) with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities via MRM transitions (e.g., m/z 345→217 for the parent ion) .
  • Acceptance Criteria :
    • ICH Guidelines : ≤0.15% for unknown impurities; ≤0.5% for total impurities .
    • Identification : Compare MS/MS fragmentation patterns with synthetic standards .

Basic: What in vitro toxicity assays are critical for early-stage development?

Methodological Answer:

Cytotoxicity : MTT assay in HepG2 cells (IC50 >50 µM indicates low risk) .

hERG Inhibition : Patch-clamp electrophysiology (IC50 >10 µM to avoid cardiotoxicity) .

Genotoxicity : Ames test (±S9 metabolic activation; ≤2-fold revertant increase vs. control) .

Mitochondrial Toxicity : Seahorse XF Analyzer to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.